molecular formula C9H12F2N4 B1531566 4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine CAS No. 2098063-11-5

4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine

Cat. No. B1531566
CAS RN: 2098063-11-5
M. Wt: 214.22 g/mol
InChI Key: MVRUMTPTBUPTEO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine is characterized by the presence of a pyrimidine ring, a piperazine ring, and a difluoromethyl group . The InChI code for this compound is 1S/C13H14F2N4O/c14-12(15)10-8-9(11-2-1-7-20-11)17-13(18-10)19-5-3-16-4-6-19/h1-2,7-8,12,16H,3-6H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 280.28 .

Scientific Research Applications

Pharmacokinetics and Metabolism

One study delves into the pharmacokinetics, metabolism, and excretion of a dipeptidyl peptidase IV inhibitor, highlighting the compound's rapid absorption and primary metabolism via hydroxylation, among other pathways. The study provides insights into the compound's elimination through both metabolic processes and renal clearance, showcasing its potential for treating type 2 diabetes (Sharma et al., 2012).

Antimicrobial Activity

Research on dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which include the pyrimidin-2-yl)piperazin-1-carbodithiodate moiety, indicates significant antimicrobial activity against a variety of microorganism strains. This suggests potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).

Anticancer Activity

A study on the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines indicates some compounds exhibit significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antiplatelet Activity

Piperazinyl-glutamate-pyrimidines have been identified as potent P2Y12 antagonists, displaying significant antiplatelet activity. These findings could lead to the development of new therapeutic agents for preventing thrombotic events (Parlow et al., 2009).

Solubility Improvement

Research focused on improving the solubility of 6-mercaptopurine via cocrystals and salts involving piperazine shows enhanced solubility, indicating a methodology for increasing oral bioavailability of certain pharmaceutical compounds (Xu et al., 2012).

Novel Herbicides

Investigations into dimethoxypyrimidines as novel herbicides reveal that certain derivatives exhibit high herbicidal activity, suggesting their potential use in agricultural applications (Nezu et al., 1996).

Mechanism of Action

While the specific mechanism of action for 4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine is not detailed in the available literature, it is known that similar compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

4-(difluoromethyl)-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N4/c10-9(11)7-5-8(14-6-13-7)15-3-1-12-2-4-15/h5-6,9,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRUMTPTBUPTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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